molecular formula C28H37ClN4O2S B12427277 Exo-cis-Lurasidone-d8 (hydrochloride)

Exo-cis-Lurasidone-d8 (hydrochloride)

Cat. No.: B12427277
M. Wt: 537.2 g/mol
InChI Key: NEKCRUIRPWNMLK-BXTKHDQOSA-N
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Description

Exo-cis-Lurasidone-d8 (hydrochloride) is a deuterated form of exo-cis-Lurasidone hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of exo-cis-Lurasidone-d8 (hydrochloride) is C₂₈H₂₈D₈N₄O₂S . (HCl), and it has a molecular weight of 537.19 .

Preparation Methods

The preparation of exo-cis-Lurasidone-d8 (hydrochloride) involves the synthesis of its parent compound, exo-cis-Lurasidone, followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:

Industrial production methods for exo-cis-Lurasidone-d8 (hydrochloride) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Exo-cis-Lurasidone-d8 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Exo-cis-Lurasidone-d8 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of exo-cis-Lurasidone-d8 (hydrochloride) is similar to that of its parent compound, Lurasidone. Lurasidone is a second-generation antipsychotic that acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. It also has antagonistic activity at serotonin 5-HT₇ receptors and partial agonistic activity at serotonin 5-HT₁A receptors. These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of schizophrenia and bipolar depression .

Comparison with Similar Compounds

Exo-cis-Lurasidone-d8 (hydrochloride) can be compared with other deuterated and non-deuterated forms of Lurasidone, such as:

The uniqueness of exo-cis-Lurasidone-d8 (hydrochloride) lies in its stable isotope labeling, which allows for precise analytical studies and improved understanding of the pharmacokinetics and metabolism of Lurasidone .

Properties

Molecular Formula

C28H37ClN4O2S

Molecular Weight

537.2 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21+,24+,25-;/m1./s1/i11D2,12D2,13D2,14D2;

InChI Key

NEKCRUIRPWNMLK-BXTKHDQOSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H].Cl

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Origin of Product

United States

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